molecular formula C16H16O3 B1216714 Ethyl 4-(benzyloxy)benzoate CAS No. 56441-55-5

Ethyl 4-(benzyloxy)benzoate

Cat. No. B1216714
CAS RN: 56441-55-5
M. Wt: 256.3 g/mol
InChI Key: UMOKJIWMQFEFJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-(benzyloxy)benzoate and its derivatives are synthesized through various methods, including esterification and alcoholysis. One approach involves the esterification of benzoic acid and anhydrous ethanol, yielding a 65.2% outcome, while another method uses the alcoholysis of benzoyl chloride with anhydrous ethanol, resulting in a higher yield of 96.1% (Yang Feng-ling, 2010).

Molecular Structure Analysis

The molecular structure of ethyl 4-(benzyloxy)benzoate derivatives has been determined using single-crystal X-ray crystallography. These studies provide insights into the conformation and stacking of molecules, which are crucial for understanding their mesogenic behaviors and applications in liquid crystals (L. Lai et al., 2007).

Chemical Reactions and Properties

Ethyl 4-(benzyloxy)benzoate undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions enable the modification of its molecular structure to yield compounds with specific desired properties, such as anti-juvenile hormone activity, which has been studied in the context of inducing precocious metamorphosis in larvae (N. Fujita et al., 2005).

Physical Properties Analysis

The physical properties, such as phase transition temperatures and mesogenic behavior, are crucial for applications in materials science. Differential scanning calorimetry and polarizing optical microscopy have been employed to study these properties, revealing that specific derivatives exhibit liquid crystalline properties in a certain temperature range, which could be useful for applications in LCD and temperature sensing devices (Hasnain Mehmood et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-(benzyloxy)benzoate, such as reactivity and interaction with other molecules, are influenced by its molecular structure. Studies have shown that the compound and its derivatives can form hydrogen bonds and engage in various chemical reactions that modify its chemical behavior and potential applications (J. Portilla et al., 2007).

Scientific Research Applications

1. Anti-Juvenile Hormone Agent in Insect Control

Ethyl 4-(benzyloxy)benzoate, in various derivatives, has been extensively studied for its role as an anti-juvenile hormone (JH) agent. It induces precocious metamorphosis in silkworm larvae, a clear sign of JH deficiency. This effect is counteracted by juvenile hormone agonists like methoprene. For instance, ethyl 4-(2-benzylhexyloxy)benzoate demonstrated high activity in inducing metamorphosis at low doses (Kuwano et al., 2008), (Ishiguro et al., 2003), (Kaneko et al., 2011).

2. Applications in Material Science

In the field of material science, ethyl 4-(benzyloxy)benzoate derivatives have been utilized in the synthesis of polymers and monomers. For instance, fluorinated monomers containing this compound have been developed for creating side chain liquid crystalline polysiloxanes, showcasing thermotropic polymorphism and monomorphic character (Bracon et al., 2000). Additionally, diblock copolymers containing photoisomerizable azobenzene segments with ethyl 4-(benzyloxy)benzoate showed reversible changes in micellar structure under light illumination, demonstrating potential in optical storage technologies (Liu & Chiu, 2010).

3. Chemical Synthesis and Crystallography

Ethyl 4-(benzyloxy)benzoate is also significant in chemical synthesis and crystallography. For example, it has been used in the synthesis of various chemical compounds, such as ethyl 4-hydroxy[1-13C]benzoate, which is important for isotopically labelled phenylacetonitrile used in genistein synthesis (Oldfield et al., 2007). In crystallography, its derivatives have been investigated for their supramolecular structures, revealing insights into hydrogen-bonded network formations (Kohmoto et al., 2009).

Safety And Hazards

Ethyl 4-(benzyloxy)benzoate is classified as causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Safety measures include wearing eye protection and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

ethyl 4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOKJIWMQFEFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204997
Record name Ethyl 4-benzyloxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyloxy)benzoate

CAS RN

56441-55-5
Record name Ethyl 4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56441-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-benzyloxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

35 mmol of benzyl bromide (BzBn, 35 mmol of ethyl 4-hydroxybenzoate (10), 14 g of Cs2CO3 and 40 ml of DMF were combined and stirred at RT ove night. Then the reaction mixture was poured into water and the product was collected by extraction. The organic solution was washed with brine and dried over MgSO4. After evaporation of solvent, pure product was obtained in yield of 100%.
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35 mmol
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14 g
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyl 4-aminobenzoate (8.25g) in a mixture of conc. hydrochloric acid (12.5ml) and water (12.5ml.) at 0° C was diazotised by the addition of sodium nitrite (3.45g). The solution of the diazo compound was added to benzyl alcohol (20g) at 35° C with stirring then stirred at this temperature for 3hr. The reaction mixture was cooled and 4-ethoxycarbonylphenoxy phenyl methane isolated by extraction with ether, m.p. 45° C.
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8.25 g
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12.5 mL
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12.5 mL
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3.45 g
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diazo
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Synthesis routes and methods IV

Procedure details

Sodium hydride (4.8g. of 50% suspension in oil) was added to a solution of ethyl p-hydroxybenzoate (166g.) in dimethylformamide (1 l). Benzyl chloride (126 g.) was added dropwise to the solution and the mixture heated on a steam bath for 2 hours. The solution was allowed to cool and ethanol (100 mls.) was added and the mixture poured into water (3 l) and then extracted with chloroform. The organic layer was dried (anhydrous MgSO4), filtered and the solvent removed under high vacuum. The resulting crude product was recrystallized from ethanol to yield pure 4-ethoxycarbonylphenoxyphenyl methane (154.2g.), b.pt. 172-3 at 10mm Hg.
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4.8 g
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1 L
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126 g
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100 mL
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3 L
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Synthesis routes and methods V

Procedure details

To a solution of methyl magnesium iodide prepared from magnesium (0.72g.; 0.03 mole) and methyl iodide (1.42g.; 0.01 mole) in ether (20ml) using standard methods, 4-bromo-phenylbenzyl ether in ether (20ml) was added dropwise with stirring then stirred until reaction was complete (1hr.). Ethyl chloroformate (3.24g.; 0.03 mole) in dry ether (20ml) was then added to the reaction mixture which was then boiled under reflux for 2 hrs. After cooling the reaction mixture was allowed to stand at room temperature for two days then worked up by the addition of water (40ml) and dilute hydrochloric acid (20ml). Separation of the ether layer followed by drying (anhyd. MgSO4), yielded 4-ethoxycarbonylphenoxy phenyl methane, m.p. 45° C.
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20 mL
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40 mL
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0.72 g
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1.42 g
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20 mL
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4-bromo-phenylbenzyl ether
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3.24 g
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20 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(benzyloxy)benzoate
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Citations

For This Compound
11
Citations
M Hirata, S Kagawa, M Yoshimoto… - Chemical and …, 2002 - jstage.jst.go.jp
A series of iodinated analogues of MD-230254 was synthesized and evaluated for inhibitory potency and selectivity toward monoamine oxidase B (MAO-B). Among them, 5-[4-(2-…
Number of citations: 11 www.jstage.jst.go.jp
V Levacher, C Moberg - The Journal of Organic Chemistry, 1995 - ACS Publications
Efficient grafting of dipyridylmethane ligands on highly cross-linked as well as gel-type chloromethylated polystyrenes has been achieved using phenolicderivatives of the ligands. In …
Number of citations: 21 pubs.acs.org
M Yoshimoto, M Hirata, S Kagawa… - Journal of Labelled …, 2019 - Wiley Online Library
Monoamine oxidase B (MAO‐B), predominantly expressed in glial cells, plays an important role in neurotransmitter regulation, and MAO‐B activity relates to several neuronal diseases. …
C Gong, HW Gibson - Macromolecules, 1996 - ACS Publications
A diol with a sterically large core, namely bis(p-tert-butylphenyl)bis[p-(2-(2-hydroxyethoxy)ethoxy)phenyl]methane (diol BG 7), was synthesized by a multiple step method and …
Number of citations: 91 pubs.acs.org
S Albert, A Soret, L Blanco, S Deloisy - Tetrahedron, 2007 - Elsevier
Soluble and polymer-supported 2- and 3-benzylated furans were subjected to a sequence involving a Diels–Alder reaction with α,β-acetylenic carbonyl compounds, a Michael addition, …
Number of citations: 22 www.sciencedirect.com
AEG Baker, E Marchal, KAR Lund… - Canadian Journal of …, 2014 - cdnsciencepub.com
Benzyl esters are cleaved upon reaction with SnCl 4 , resulting in isolation of the corresponding carboxylic acid. Importantly, benzyl ethers, amines, and amides do not undergo …
Number of citations: 5 cdnsciencepub.com
L Liu, Y Tang, K Wang, T Huang… - The Journal of Organic …, 2021 - ACS Publications
A facile and general method for constructing carbon–heteroatom (C–P, C–O, C–S, and C–N) bonds via C–N cleavage of benzyl ammonium salts under transition-metal-free conditions …
Number of citations: 18 pubs.acs.org
ED Korblova, E Guzman, JE Maclennan, MA Glaser… - Materials, 2017 - mdpi.com
We have previously reported the first realization of an orthogonal ferroelectric bent-core SmAP F phase by directed design in mesogens with a single tricarbosilane-terminated alkoxy tail…
Number of citations: 7 www.mdpi.com
L Lebreton, O Curet, S Gueddari… - Journal of medicinal …, 1995 - ACS Publications
Twenty new 2-(cyanoalkyl) tetrazoles (15 and 16) and twenty new 2-(hydroxyalkyl) tetrazoles (17 and 18) were synthesized and investigated in vitro for their abilities to inhibit selectively …
Number of citations: 35 pubs.acs.org
T IRIKURA, K TAKAGI, K OKADA… - Journal of …, 1985 - jstage.jst.go.jp
… Morgan and RM Hindley: The participation of ethyl 4-benzyloxybenzoate (BRL 10894) and other aryl-substituted acids in glycerolipid metabolism, J. Lipid Res, 19, 3—11 (1978). …
Number of citations: 5 www.jstage.jst.go.jp

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